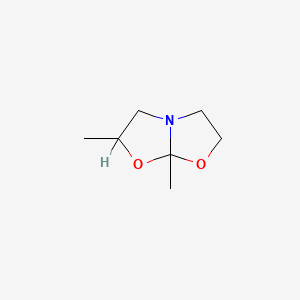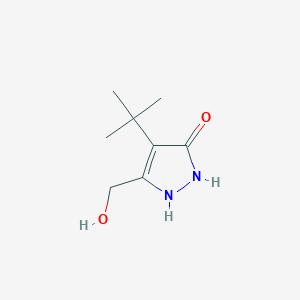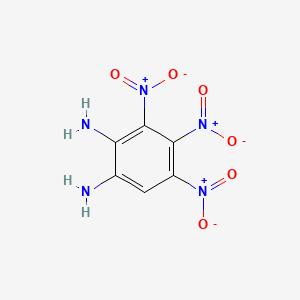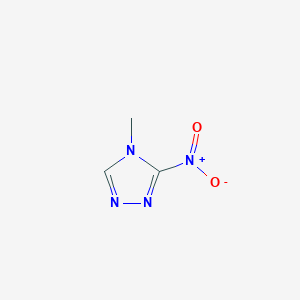
Cyclohexanethione
Übersicht
Beschreibung
Cyclohexanethione is an organosulfur compound with the molecular formula C₆H₁₀S It is a cyclic thione, characterized by a sulfur atom double-bonded to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanethione can be synthesized through several methods:
Free-Radical Reaction: One of the earliest methods involves the free-radical reaction of cyclohexane with carbon disulfide as a sulfur source.
Hydrogenation of Cyclohexanone: Industrially, this compound is produced by hydrogenating cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Addition of Hydrogen Sulfide to Cyclohexene: Another method involves the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide.
Analyse Chemischer Reaktionen
Cyclohexanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or disulfides.
Reduction: Reduction reactions can convert this compound to cyclohexanethiol.
Substitution: It can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Lithium aluminum hydride is often used for reduction reactions.
Catalysts: Nickel sulfide and cobalt molybdate on alumina are typical catalysts used in these reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Cyclohexanethiol: Produced via reduction.
Various Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohexanethione has several applications in scientific research:
Wirkmechanismus
Cyclohexanethione can be compared with other similar compounds such as cyclohexanethiol and cyclohexanone:
Cyclohexanethiol: While both compounds contain sulfur, cyclohexanethiol has a thiol group (-SH) instead of a thione group (=S).
Cyclohexanone: This compound lacks sulfur and has a carbonyl group (C=O) instead.
Uniqueness: this compound’s unique sulfur-containing structure allows it to participate in specific reactions that are not possible with its oxygen-containing analogs, making it valuable in specialized chemical syntheses and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanethiol
- Cyclohexanone
- Cyclohexane-1,3-dione
Eigenschaften
IUPAC Name |
cyclohexanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c7-6-4-2-1-3-5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMACKQQVVYFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=S)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431008 | |
| Record name | Cyclohexanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2720-41-4 | |
| Record name | Cyclohexanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















